molecular formula C15H13BrN2O3 B11667796 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide

Katalognummer: B11667796
Molekulargewicht: 349.18 g/mol
InChI-Schlüssel: KWKHCHNCJOBPCB-RQZCQDPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide is a Schiff base compound derived from the condensation reaction of 5-bromo-2-hydroxybenzaldehyde and 2-methoxybenzohydrazide. Schiff bases are known for their wide range of biological activities and coordination chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methoxybenzohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Studied for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the synthesis of other complex organic compounds

Wirkmechanismus

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s molecular targets include enzymes and receptors involved in oxidative stress and inflammation pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy group enhances its reactivity and potential biological activities compared to other similar Schiff bases .

Eigenschaften

Molekularformel

C15H13BrN2O3

Molekulargewicht

349.18 g/mol

IUPAC-Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C15H13BrN2O3/c1-21-14-5-3-2-4-12(14)15(20)18-17-9-10-8-11(16)6-7-13(10)19/h2-9,19H,1H3,(H,18,20)/b17-9+

InChI-Schlüssel

KWKHCHNCJOBPCB-RQZCQDPDSA-N

Isomerische SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Kanonische SMILES

COC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.